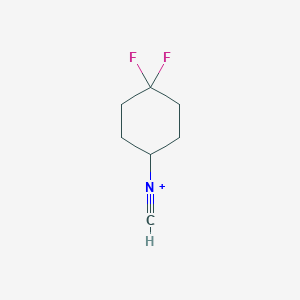
4,4-difluoro-N-methylidynecyclohexan-1-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-difluoro-N-methylidynecyclohexan-1-aminium is a chemical compound characterized by the presence of two fluorine atoms attached to a cyclohexane ring and an aminium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-N-methylidynecyclohexan-1-aminium typically involves the fluorination of cyclohexanone derivatives. One common method is the reaction of cyclohexanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale fluorination reactors. The process typically includes the use of hydrogen fluoride as a fluorinating agent and may require high-pressure conditions to achieve efficient conversion. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4-difluoro-N-methylidynecyclohexan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of difluorocyclohexanone or difluorocyclohexanoic acid.
Reduction: Formation of difluorocyclohexanol or difluorocyclohexylamine.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4-difluoro-N-methylidynecyclohexan-1-aminium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4,4-difluoro-N-methylidynecyclohexan-1-aminium involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The fluorine atoms can enhance the compound’s binding affinity to its targets, leading to increased potency and selectivity. The exact pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4-difluorocyclohexanone
- 4,4-difluorocyclohexylamine
- 4,4-difluorodiphenylmethane
Uniqueness
4,4-difluoro-N-methylidynecyclohexan-1-aminium is unique due to its specific structural features, including the presence of both fluorine atoms and an aminium group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications. Compared to similar compounds, it may exhibit enhanced biological activity and improved pharmacokinetic properties, making it a promising candidate for further research and development.
Propiedades
Fórmula molecular |
C7H10F2N+ |
|---|---|
Peso molecular |
146.16 g/mol |
Nombre IUPAC |
(4,4-difluorocyclohexyl)-methylidyneazanium |
InChI |
InChI=1S/C7H10F2N/c1-10-6-2-4-7(8,9)5-3-6/h1,6H,2-5H2/q+1 |
Clave InChI |
NQMUJMDEPXKONA-UHFFFAOYSA-N |
SMILES canónico |
C#[N+]C1CCC(CC1)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B12451016.png)
![2-(2,6-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12451034.png)
![Ethyl 4-{4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]phthalazin-1-yl}benzoate](/img/structure/B12451038.png)
![2-(4-chlorophenyl)-N-[(2,5-dimethoxyphenyl)carbamothioyl]acetamide](/img/structure/B12451051.png)
![5-Bromo-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B12451057.png)
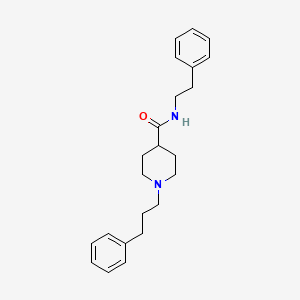
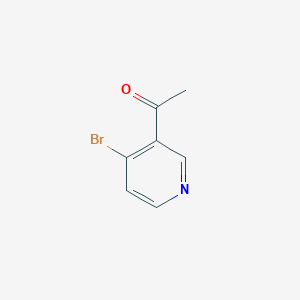
![2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B12451071.png)
![4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12451073.png)
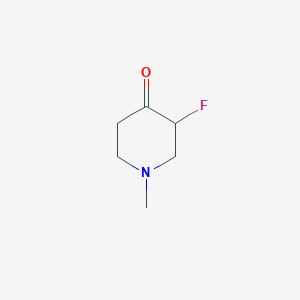
![Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium](/img/structure/B12451087.png)
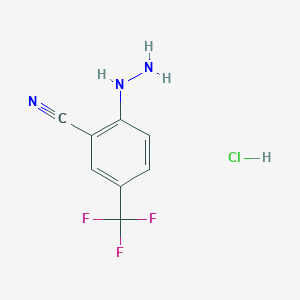
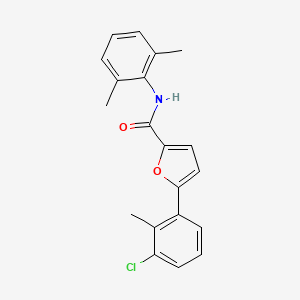
![N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-3-methylpyridin-2-amine](/img/structure/B12451090.png)
